molecular formula C18H24N4O B2884721 2-[(4-cyclopentanecarbonylpiperazin-1-yl)methyl]-1H-1,3-benzodiazole CAS No. 1170253-79-8

2-[(4-cyclopentanecarbonylpiperazin-1-yl)methyl]-1H-1,3-benzodiazole

Cat. No.: B2884721
CAS No.: 1170253-79-8
M. Wt: 312.417
InChI Key: AXLRKCZRJPHDHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-cyclopentanecarbonylpiperazin-1-yl)methyl]-1H-1,3-benzodiazole is a synthetic compound with the molecular formula C18H24N4O and a molecular weight of 312.417 g/mol. This compound is primarily used for research purposes and is not intended for human or veterinary use.

Scientific Research Applications

2-[(4-cyclopentanecarbonylpiperazin-1-yl)methyl]-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Preparation Methods

The preparation of 2-[(4-cyclopentanecarbonylpiperazin-1-yl)methyl]-1H-1,3-benzodiazole involves several synthetic routesThe reaction conditions typically involve moderate temperatures and the use of organic solvents to facilitate the reactions .

Chemical Reactions Analysis

2-[(4-cyclopentanecarbonylpiperazin-1-yl)methyl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the piperazine or cyclopentyl groups can be replaced by other functional groups under appropriate conditions.

Comparison with Similar Compounds

2-[(4-cyclopentanecarbonylpiperazin-1-yl)methyl]-1H-1,3-benzodiazole can be compared with similar compounds such as:

    4-Iodobenzoic acid: This compound has a similar benzimidazole structure but differs in its functional groups and overall molecular structure.

    4-Chloromethcathinone: Another compound with a similar core structure but different substituents, leading to distinct chemical and biological properties.

Properties

IUPAC Name

[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-cyclopentylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O/c23-18(14-5-1-2-6-14)22-11-9-21(10-12-22)13-17-19-15-7-3-4-8-16(15)20-17/h3-4,7-8,14H,1-2,5-6,9-13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXLRKCZRJPHDHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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